molecular formula C29H25N5O2 B5791642 4-PHENYL-N'2,N'5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE

4-PHENYL-N'2,N'5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE

Cat. No.: B5791642
M. Wt: 475.5 g/mol
InChI Key: QHYOQWWXHZBDMW-XIBHFCPISA-N
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Description

4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE is a complex organic compound with a unique structure that includes phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE typically involves a condensation reaction. This reaction is catalyzed by p-toluenesulfonic acid and involves the reaction of hydrazides with aldehydes . The reaction conditions usually require a solvent such as ethanol and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the activity of these molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE is unique due to its combination of phenyl and pyridine rings, which allows it to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and materials science .

Properties

IUPAC Name

4-phenyl-2-N,5-N-bis[(E)-1-phenylethylideneamino]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O2/c1-20(22-12-6-3-7-13-22)31-33-28(35)26-19-30-27(18-25(26)24-16-10-5-11-17-24)29(36)34-32-21(2)23-14-8-4-9-15-23/h3-19H,1-2H3,(H,33,35)(H,34,36)/b31-20+,32-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYOQWWXHZBDMW-XIBHFCPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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